4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine
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Overview
Description
4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction typically occurs under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding, inhibition, or activation of these targets.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazole: Lacks the amine group.
4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-ol: Contains a hydroxyl group instead of an amine.
4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-thiol: Contains a thiol group instead of an amine.
Uniqueness
4-Ethyl-1-methyl-3-(pentan-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its amine group allows for further functionalization and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-pentan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-5-7-8(3)10-9(6-2)11(12)14(4)13-10/h8H,5-7,12H2,1-4H3 |
InChI Key |
IVEKOIDZNOSDNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=NN(C(=C1CC)N)C |
Origin of Product |
United States |
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